

An In-depth Technical Guide to 6-Chlorohept-4-en-2-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chlorohept-4-EN-2-yne

Cat. No.: B15447710

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical compound **6-Chlorohept-4-en-2-yne**, including its nomenclature, chemical properties, and representative experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Identification

The compound with the common name **6-Chlorohept-4-en-2-yne** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

- IUPAC Name: **6-chlorohept-4-en-2-yne**[\[1\]](#)
- CAS Number: 62939-63-3[\[1\]](#)

Chemical and Physical Properties

The following table summarizes the key computed chemical and physical properties of **6-Chlorohept-4-en-2-yne**.

Property	Value	Source
Molecular Formula	C7H9Cl	PubChem[1]
Molecular Weight	128.60 g/mol	PubChem[1]
InChI	InChI=1S/C7H9Cl/c1-3-4-5-6-7(2)8/h5-7H,1-2H3	PubChem[1]
InChIKey	JHKAXIYBFCWHI-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	CC#CC=CC(C)Cl	PubChem[1]

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **6-Chlorohept-4-en-2-yne** is not readily available in the public domain, a representative procedure for a structurally analogous compound, 1-chloro-2-fluoro-6,6-dimethylhept-2-ene-4-yne, is presented below. This method illustrates a general approach to the synthesis of halogenated en-ynes from a corresponding alcohol.

Representative Synthesis of a Chloro-en-yne Compound

A plausible synthetic route for a chloro-en-yne derivative involves the reaction of the corresponding alcohol with a hydrohalic acid. The following is an adaptation of a known procedure for a similar molecule.

Materials:

- 2-fluoro-3-hydroxy-6,6-dimethylhept-1-ene-4-yne (starting material)
- Concentrated Hydrochloric Acid

Procedure:

- To 200 ml of concentrated hydrochloric acid, add 10 grams (0.064 moles) of 2-fluoro-3-hydroxy-6,6-dimethylhept-1-ene-4-yne.

- Stir the mixture at room temperature for 5 hours.
- After the reaction period, the mixture is worked up to isolate the chlorinated product. This typically involves extraction with an organic solvent, followed by washing and drying of the organic layer.
- The final product is purified, for example, by distillation or chromatography.

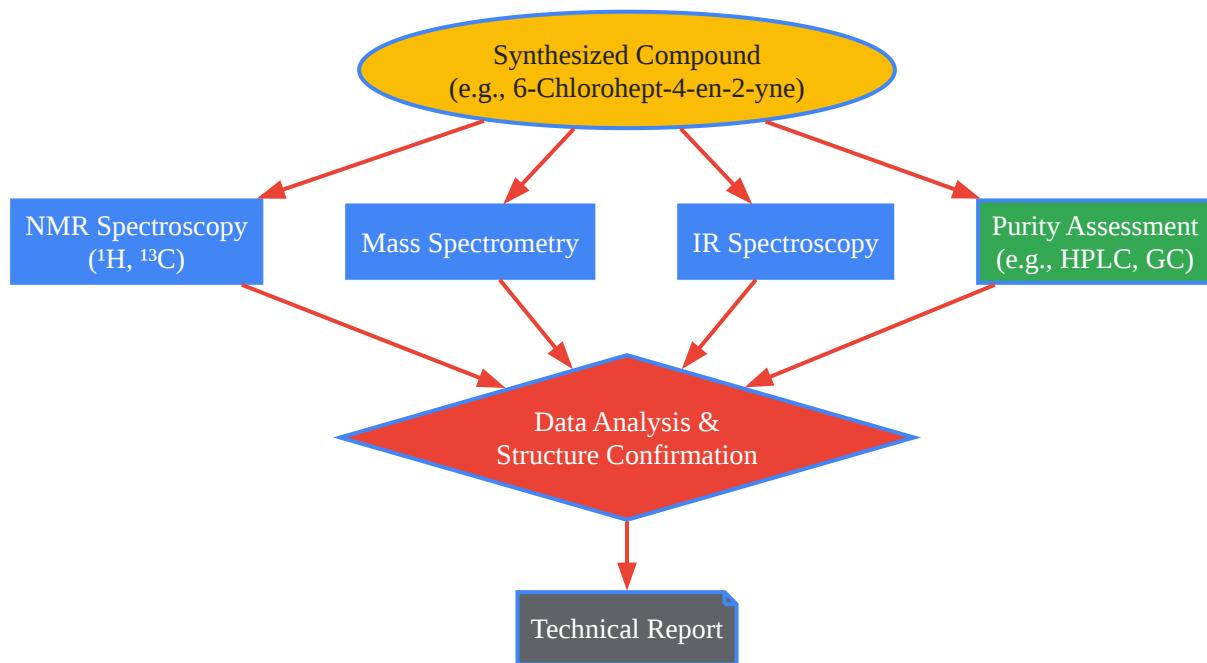
Spectroscopic Data

Detailed experimental spectroscopic data for **6-Chlorohept-4-en-2-yne** is not publicly available. However, based on its structure, the expected spectroscopic features can be predicted.

Technique	Expected Features
¹ H NMR	Signals corresponding to the methyl protons, the proton on the chlorine-bearing carbon, the vinylic protons, and the protons of the other methyl group. The vinylic protons would likely appear in the deshielded region of the spectrum.
¹³ C NMR	Resonances for the seven carbon atoms, including the sp-hybridized carbons of the alkyne, the sp ² -hybridized carbons of the alkene, the carbon atom bonded to chlorine, and the two methyl carbons.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C≡C stretch of the alkyne, the C=C stretch of the alkene, and the C-Cl stretch.
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the loss of a chlorine atom and other functional groups.

Reactivity and Potential Applications

Specific reactivity and biological activity data for **6-Chlorohept-4-en-2-yne** are not documented in available literature. However, the presence of an alkyne, an alkene, and a chloroalkane functional group suggests that it could undergo a variety of chemical transformations. These functional groups are valuable in synthetic organic chemistry and could potentially be of interest in the development of novel chemical entities for drug discovery.


Visualizations

To aid in the conceptualization of workflows involving compounds like **6-Chlorohept-4-en-2-yne**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of a chloro-en-yne compound.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural characterization of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chlorohept-4-EN-2-yne | C₇H₉Cl | CID 71381754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chlorohept-4-en-2-yne]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15447710#6-chlorohept-4-en-2-yne-iupac-name-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com